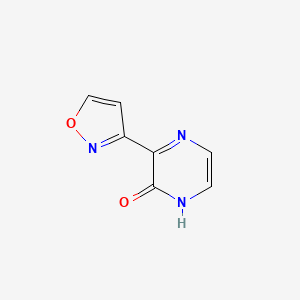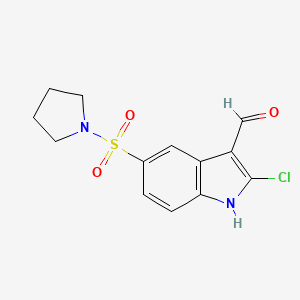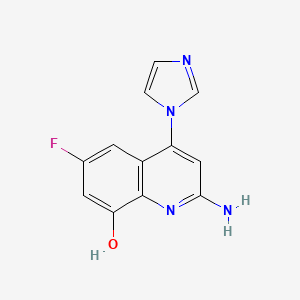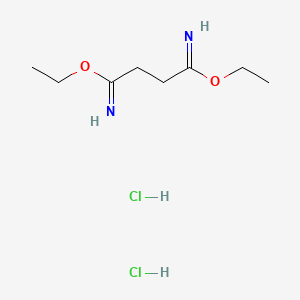
Diethylsuccinimidatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylsuccinimidatedihydrochloride is a chemical compound with the molecular formula C7H14N2O2·2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis of chiral bis(oxazoline) ligands and its use in the preparation of intramolecularly cross-linked urokinase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylsuccinimidatedihydrochloride can be synthesized through the reaction of diethyl malonimidate with hydrochloric acid. The reaction typically involves the following steps:
Reactants: Diethyl malonimidate and hydrochloric acid.
Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: Diethyl malonimidate is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: High-purity diethyl malonimidate and hydrochloric acid are prepared.
Reaction: The reactants are mixed in a reactor with continuous monitoring of temperature and pH.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylsuccinimidatedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted imidates and related compounds.
Applications De Recherche Scientifique
Diethylsuccinimidatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral bis(oxazoline) ligands, which are important in asymmetric catalysis.
Biology: Employed in the preparation of intramolecularly cross-linked urokinase, which has applications in enzymology and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of catalysts and other chemical intermediates.
Mécanisme D'action
The mechanism of action of diethylsuccinimidatedihydrochloride involves its interaction with molecular targets through various pathways:
Molecular Targets: It interacts with enzymes and proteins, modifying their activity.
Pathways: It can inhibit or activate specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Diethylsuccinimidatedihydrochloride can be compared with other similar compounds such as diethyl malonimidate and diethyl succinate:
Diethyl Malonimidate: Similar in structure but lacks the hydrochloride component, making it less reactive in certain conditions.
Diethyl Succinate: Different functional groups lead to varied reactivity and applications.
Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2O2 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
diethyl butanediimidate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-3-11-7(9)5-6-8(10)12-4-2;;/h9-10H,3-6H2,1-2H3;2*1H |
Clé InChI |
MKPPHECEHWZPFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CCC(=N)OCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




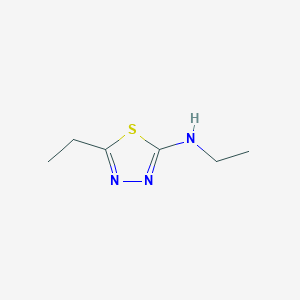
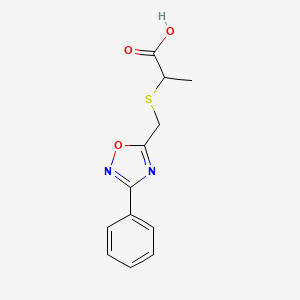
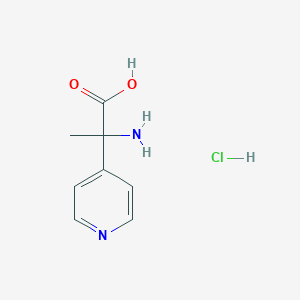
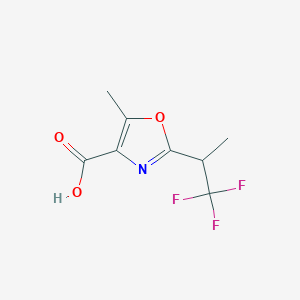
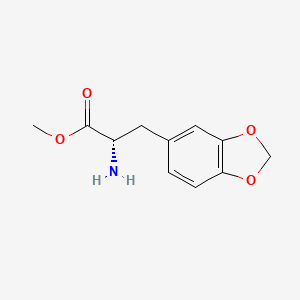

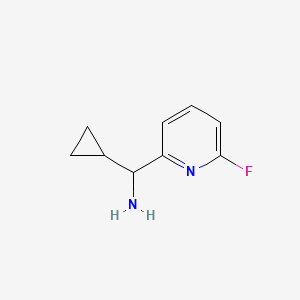
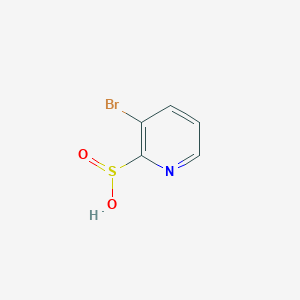
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
